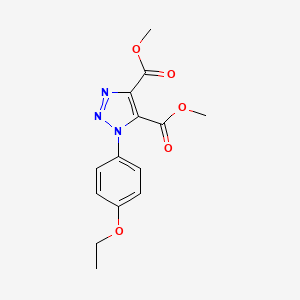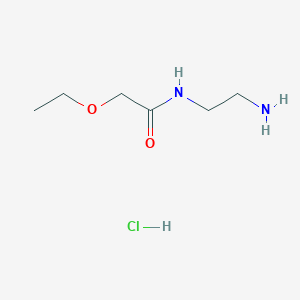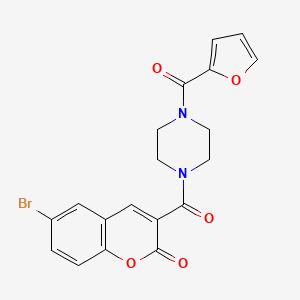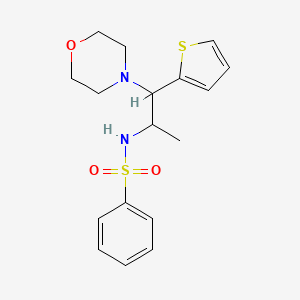![molecular formula C18H15ClN4O3S B2500627 3-[(4-chlorophénoxy)méthyl]-6-(3,4-diméthoxyphényl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-86-2](/img/structure/B2500627.png)
3-[(4-chlorophénoxy)méthyl]-6-(3,4-diméthoxyphényl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C18H15ClN4O3S and its molecular weight is 402.85. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de la recherche scientifique de “3-[(4-chlorophénoxy)méthyl]-6-(3,4-diméthoxyphényl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” :
Agents antimicrobiens
This compound: a montré un potentiel significatif en tant qu’agent antimicrobien. Des études ont démontré son efficacité contre une variété de souches bactériennes et fongiques. La structure unique du composé lui permet de perturber les parois cellulaires microbiennes et d’inhiber les enzymes essentielles, ce qui en fait un candidat prometteur pour le développement de nouveaux antibiotiques .
Recherche anticancéreuse
Ce composé a été étudié pour ses propriétés anticancéreuses. Il présente des effets cytotoxiques sur diverses lignées cellulaires cancéreuses, notamment les cancers du sein, du poumon et du côlon. Le mécanisme implique l’induction de l’apoptose (mort cellulaire programmée) et l’inhibition de la prolifération cellulaire. Sa capacité à cibler sélectivement les cellules cancéreuses tout en épargnant les cellules normales en fait une molécule précieuse pour la recherche sur la thérapie anticancéreuse .
Applications anti-inflammatoires
La recherche a indiqué que This compound possède des propriétés anti-inflammatoires. Il peut inhiber la production de cytokines pro-inflammatoires et réduire l’inflammation dans divers modèles. Cela en fait un candidat potentiel pour le traitement des maladies inflammatoires telles que l’arthrite et la maladie inflammatoire de l’intestin .
Activité antioxydante
Le composé a été étudié pour ses propriétés antioxydantes. Il peut piéger les radicaux libres et réduire le stress oxydatif, ce qui est bénéfique pour prévenir les dommages cellulaires et le vieillissement. Cette activité antioxydante est cruciale pour le développement de traitements pour les maladies associées au stress oxydatif, telles que les maladies neurodégénératives et les maladies cardiovasculaires .
Recherche antivirale
This compound: a montré un grand potentiel en recherche antivirale. Il peut inhiber la réplication de certains virus en interférant avec les enzymes et les protéines virales. Cela en fait un candidat potentiel pour le développement de médicaments antiviraux, en particulier contre les virus résistants aux traitements actuels .
Études d’inhibition enzymatique
Ce composé a été étudié en tant qu’inhibiteur enzymatique. Il peut inhiber diverses enzymes, notamment les protéases et les kinases, qui sont impliquées dans de nombreux processus biologiques. Cette inhibition peut être exploitée pour développer des traitements pour les maladies où ces enzymes jouent un rôle crucial, telles que le cancer, le diabète et les maladies neurodégénératives .
Applications agricoles
En agriculture, This compound a été étudié pour son potentiel en tant que pesticide. Ses propriétés antimicrobiennes et antifongiques peuvent aider à protéger les cultures contre divers agents pathogènes, réduisant ainsi le besoin de pesticides chimiques traditionnels et favorisant des pratiques agricoles durables .
Science des matériaux
La structure chimique unique du composé le rend utile en science des matériaux. Il peut être utilisé pour développer de nouveaux matériaux présentant des propriétés spécifiques, telles qu’une stabilité thermique accrue et une résistance à la dégradation. Ces matériaux peuvent trouver des applications dans diverses industries, notamment l’électronique, l’aérospatiale et l’automobile .
Mécanisme D'action
Target of Action
The compound “3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” primarily targets Poly (ADP-ribose) polymerase-1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key enzyme involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation .
Mode of Action
This compound interacts with its targets, leading to the inhibition of both PARP-1 and EGFR . The inhibition of PARP-1 prevents the repair of DNA damage, while the inhibition of EGFR disrupts cell signaling pathways that promote cell proliferation .
Biochemical Pathways
The compound affects the DNA repair and cell proliferation pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to the accumulation of DNA damage . By inhibiting EGFR, it disrupts the cell proliferation pathway, leading to the suppression of cell growth .
Pharmacokinetics
The compound’s potency against its targets suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against cancer cells, specifically MDA-MB-231 breast cancer cells . It induces apoptosis (programmed cell death) in these cells, arresting the cell cycle at the G2/M phase . This compound also modulates the expression of several genes involved in apoptosis, including upregulation of P53, Bax, caspase-3, caspase-8, and caspase-9, and downregulation of Bcl2 .
Propriétés
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S/c1-24-14-8-3-11(9-15(14)25-2)17-22-23-16(20-21-18(23)27-17)10-26-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSXCLVVBRSSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2500545.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2500550.png)
![ethyl 2-{2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2500551.png)

![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500553.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2500554.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2500559.png)
![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2500560.png)
![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)

![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2500567.png)
